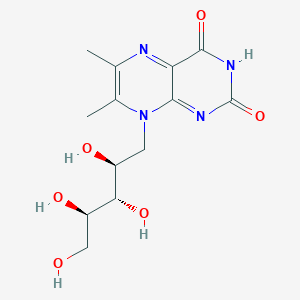

6,7-Dimethyl-8-ribityllumazine

描述

6,7-二甲基-8-(1-D-核糖基)黄嘌呤: 是一种蝶啶衍生物,在核黄素(维生素 B2)的生物合成中起着至关重要的作用。它是一种黄嘌呤化合物,在 6 位和 7 位被甲基取代,在 8 位被 1-D-核糖基取代。 这种化合物在各种生物过程中具有重要意义,存在于植物、真菌和微生物等生物体中 .

准备方法

合成路线和反应条件: 6,7-二甲基-8-(1-D-核糖基)黄嘌呤的合成通常涉及 5-氨基-6-(D-核糖氨基)尿嘧啶与 1-脱氧-L-甘油-四酮 4-磷酸的缩合。 该反应由黄嘌呤合酶催化,在生理条件下进行 .

工业生产方法: 6,7-二甲基-8-(1-D-核糖基)黄嘌呤的工业生产通常通过微生物发酵工艺实现。 例如大肠杆菌和酿酒酵母等微生物经基因工程改造,可以过量生产黄嘌呤合酶,从而促进该化合物的有效生物合成 .

化学反应分析

Reaction Mechanism:

-

Schiff Base Formation : The enzyme facilitates nucleophilic attack by the pyrimidine substrate on the carbonyl group of (3S)-3,4-dihydroxy-2-butanone 4-phosphate, forming a Schiff base intermediate .

-

Phosphate Elimination : Histidine 88 (His88) acts as a general base, deprotonating the intermediate and triggering phosphate group elimination .

-

Cyclization : Tautomerization and enol rotation precede final ring closure, yielding DMRL .

Key Kinetic Parameters:

| Organism | Kₘ (μM) for Substrate 4 | Kₘ (μM) for Pyrimidine | Vₘₐₓ (nmol·mg⁻¹·min⁻¹) |

|---|---|---|---|

| Bacillus subtilis | 55 ± 5 | 9.0 ± 1 | 242 ± 6 |

| Escherichia coli | 62 | 4.2 | 197 |

| Brucella abortus | 125 ± 10 | 90 ± 16 | 18 ± 2 |

| Data from |

Riboflavin Formation via Dismutation

DMRL undergoes a symmetrical dismutation catalyzed by riboflavin synthase to produce riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione :

Mechanistic Insights:

-

Pentacyclic Intermediate : A pentacyclic adduct forms transiently during catalysis, confirmed by X-ray crystallography .

-

Hydride Transfer : A novel hypothesis proposes hydride transfer from the DMRL exomethylene anion to a neutral DMRL molecule, followed by a 4 + 2 cycloaddition to form the pentacyclic structure .

-

No External Nucleophile : Unlike earlier models, this mechanism eliminates the need for an external nucleophile .

Uncatalyzed Condensation in Aqueous Solution

DMRL formation proceeds without enzyme catalysis under mild conditions:

-

Rate Dependency : Reaction velocity increases linearly with pH (optimal at neutral pH) .

-

Regioselectivity : Up to 70% regioselectivity observed at 65°C and pH 7.75 .

Substrate Specificity and Inhibition

-

Enantiomer Reactivity : Both (3R)- and (3S)-3,4-dihydroxy-2-butanone 4-phosphate serve as substrates, but the S-enantiomer reacts 6× faster .

-

Inhibitors :

Structural Determinants of Reactivity

-

Active Site Architecture : The B. subtilis lumazine synthase active site features a hydrophobic pocket that stabilizes the Schiff base intermediate .

-

Mutational Effects :

Biological and Industrial Relevance

科学研究应用

Enzymatic Role in Riboflavin Biosynthesis

DMR is an intermediate in the biosynthetic pathway of riboflavin. The enzyme 6,7-dimethyl-8-ribityllumazine synthase catalyzes the formation of DMR from its precursors, which include 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is critical for the production of riboflavin, which is essential for cellular respiration and energy production in living organisms .

Key Enzymatic Properties

- Molecular Weight : The enzyme is a homopentamer with a molecular mass of approximately 87 kDa .

- Kinetic Parameters : The maximum velocity () for the enzymatic reaction is reported at 13,000 nmol·mg·h, with Michaelis-Menten constants () of 5 µM and 67 µM for its substrates .

- Crystallography : The enzyme has been crystallized, allowing detailed structural studies that enhance understanding of its catalytic mechanisms .

Microbial Biotechnology Applications

The production of DMR and subsequently riboflavin has significant implications in microbial biotechnology. Various microorganisms are utilized to enhance riboflavin production through fermentation processes.

Microbial Strains

- Candida guilliermondii : This yeast has been shown to effectively convert precursors into riboflavin through the DMR pathway .

- Escherichia coli : Recombinant strains expressing DMR synthase have been developed for enhanced riboflavin production, demonstrating the potential for industrial applications .

Industrial Relevance

The biotechnological exploitation of DMR synthesis can lead to:

- Increased riboflavin yield for nutritional supplements.

- Development of biofortified crops through microbial inoculation strategies.

Biomedical Research Applications

DMR's role extends into biomedical research, particularly concerning its effects on human health and disease.

Potential Health Benefits

Research indicates that riboflavin, derived from DMR, is vital for:

- Energy Metabolism : It acts as a coenzyme in various metabolic pathways.

- Antioxidant Activity : Riboflavin contributes to reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the importance of riboflavin in preventing deficiencies that can lead to conditions such as:

- Migraines: Riboflavin supplementation has been shown to reduce the frequency and intensity of migraine attacks.

- Anemia: Adequate levels of riboflavin are necessary for proper red blood cell formation.

Summary Table of Key Findings

作用机制

6,7-二甲基-8-(1-D-核糖基)黄嘌呤的作用机制涉及它作为黄嘌呤合酶酶的底物的作用。该酶催化 5-氨基-6-(D-核糖氨基)尿嘧啶与 1-脱氧-L-甘油-四酮 4-磷酸的缩合,形成该化合物。该反应是核黄素生物合成中的关键步骤。 分子靶标包括黄嘌呤合酶的活性位点,该化合物在该位点结合并发生酶促转化 .

相似化合物的比较

类似化合物:

核黄素(维生素 B2): 涉及 6,7-二甲基-8-(1-D-核糖基)黄嘌呤的生物合成途径的最终产物。

5-氨基-6-(D-核糖氨基)尿嘧啶: 生物合成途径中的前体。

黄嘌呤: 6,7-二甲基-8-(1-D-核糖基)黄嘌呤的母体化合物。

独特性: 6,7-二甲基-8-(1-D-核糖基)黄嘌呤因其在核黄素生物合成中的特定作用而独一无二。与它的前体和衍生物不同,它作为黄嘌呤合酶的直接底物,使其成为该途径中的关键中间体。

生物活性

6,7-Dimethyl-8-ribityllumazine (DMR) is a significant compound in the biosynthesis of riboflavin (vitamin B2), which plays a crucial role in various biological processes. This article explores the biological activity of DMR, including its enzymatic functions, implications in health and disease, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is synthesized through the action of lumazine synthase enzymes. In particular, the type I lumazine synthase (RibH1) from Brucella species catalyzes its formation at a rate of approximately 18 nmol mg min . The biosynthetic pathway involves the condensation of 3,4-dihydroxy-2-butanone 4-phosphate with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .

Lumazine Synthase Activity

DMR serves as a substrate for riboflavin synthase, which catalyzes the conversion of DMR into riboflavin. This reaction involves a complex mechanism where a hydride ion is transferred from anionic DMR to another DMR molecule, leading to the formation of dihydro-6,7-dimethyl-8-ribityllumazine .

The structural characteristics of DMR allow it to interact specifically with riboflavin synthase, facilitating its role in riboflavin biosynthesis. The enzyme exhibits high specificity for DMR due to its unique chemical properties .

Role in Mycobacterial Infections

Recent studies have identified DMR's potential as a target for developing antimycobacterial agents against Mycobacterium tuberculosis (M. tb). The lumazine synthase (RibH) enzyme is essential for the survival and replication of M. tb, especially during non-replicating persistence stages . Inhibitors targeting RibH have shown promising results in reducing intracellular M. tb burden and enhancing the efficacy of standard TB treatments such as isoniazid and rifampicin .

Table: Summary of Antimycobacterial Activity

| Compound | MIC (µg/ml) | Effect on M. tb | Combination Efficacy |

|---|---|---|---|

| A10 | 25 | Reduces burden | Enhances isoniazid |

| A39 | 50 | Reduces burden | Enhances rifampicin |

| A52 | 50 | Moderate activity | Enhances both drugs |

Study on Riboflavin Deficiency

Research has demonstrated that riboflavin deficiency can significantly impair physiological functions. In a study involving mice, riboflavin-restricted groups exhibited reduced respiratory control ratios and impaired beta-oxidation of fatty acids during infections . This highlights the critical role of riboflavin, derived from DMR, in maintaining metabolic health.

属性

IUPAC Name |

6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXRJZUAJBNFL-XKSSXDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199199 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2535-20-8, 5118-16-1 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUSSUPTERIDINE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。